

The Discovery and Development of Timapiprant: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Timapiprant*

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Abstract

Timapiprant (formerly OC000459) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] Developed initially by Oxagen Limited and subsequently by Atopix Therapeutics and Chiesi Farmaceutici, **Timapiprant** emerged as a promising oral therapeutic for a range of allergic and inflammatory conditions, including asthma, allergic rhinitis, and eosinophilic esophagitis.[3][4] Its mechanism of action centers on blocking the pro-inflammatory effects of PGD2, a key mediator in type 2 inflammatory responses. This guide provides a comprehensive technical overview of the discovery and development history of **Timapiprant**, detailing its preclinical pharmacology, clinical evaluation, and the underlying scientific rationale for its investigation.

Introduction: Targeting the PGD2/DP2 Pathway

Prostaglandin D2 is a major cyclooxygenase metabolite of arachidonic acid and a critical mediator in the pathogenesis of allergic inflammation.[5] It exerts its biological effects through two distinct G protein-coupled receptors: the DP1 receptor, which is involved in vasodilation and inhibition of platelet aggregation, and the DP2 (CRTH2) receptor.[6] The DP2 receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[7] The binding of PGD2 to the DP2 receptor triggers a cascade of pro-inflammatory events, including cell chemotaxis, activation, and cytokine release,

contributing to the pathophysiology of allergic diseases.[7][8] **Timapiprant** was designed as a selective antagonist of the DP2 receptor to interrupt this inflammatory cascade.[3]

Preclinical Development

Discovery and Lead Optimization

Timapiprant, chemically known as (5-fluoro-2-methyl-3-quinolin-2-ylmethylindol-1-yl)acetic acid, was identified through a drug discovery program focused on developing potent and selective small-molecule antagonists of the DP2 receptor.[9] The indole-acetic acid derivative demonstrated high binding affinity and selectivity for the DP2 receptor.[8]

In Vitro Pharmacology

A series of in vitro assays were conducted to characterize the pharmacological profile of **Timapiprant**.

2.2.1. Receptor Binding Affinity

Radioligand binding assays were performed to determine the affinity of **Timapiprant** for the DP2 receptor. The compound demonstrated potent displacement of [3H]PGD2 from both recombinant and native DP2 receptors.[1][2]

Table 1: In Vitro Receptor Binding Affinity of **Timapiprant**

Receptor	Species	Ki (nM)
Recombinant DP2	Human	13[1][2]
Recombinant DP2	Rat	3[1][2]
Native DP2 (Th2 cells)	Human	4[1][2]

2.2.2. Functional Antagonism

Timapiprant's ability to functionally antagonize DP2 receptor activation was assessed in various cell-based assays.

Table 2: In Vitro Functional Activity of **Timapiprant**

Assay	Cell Type	Endpoint	IC50 (nM)
Th2 Lymphocyte Chemotaxis	Human	Inhibition of migration	28[1][2]
Th2 Lymphocyte Cytokine Production	Human	Inhibition of IL-13 release	19[9]
Eosinophil Shape Change	Human	Inhibition of PGD2-induced shape change	11[9]
Th2 Cell Anti-apoptosis	Human	Inhibition of PGD2-induced survival	35[1][2]

2.2.3. Selectivity

Timapiprant exhibited high selectivity for the DP2 receptor, with no significant activity at other prostanoid receptors or a panel of other receptors and enzymes at concentrations well above its DP2 inhibitory activity.[5][8]

In Vivo Pharmacology

The efficacy of **Timapiprant** was evaluated in animal models of allergic inflammation.

2.3.1. Animal Models of Eosinophilia

Timapiprant demonstrated dose-dependent inhibition of eosinophilia in response to a DP2 agonist in both rats and guinea pigs.[1][2]

Table 3: In Vivo Efficacy of **Timapiprant** in Animal Models

Animal Model	Species	Endpoint	ED50 (mg/kg, p.o.)
DK-PGD2-induced blood eosinophilia	Rat	Inhibition of eosinophil influx	0.04[1][2]
DK-PGD2-induced airway eosinophilia	Guinea Pig	Inhibition of eosinophil influx	0.01[1][2]

Pharmacokinetics

Preclinical studies in rats indicated that **Timapiprant** is orally bioavailable.[8] Limited human pharmacokinetic data is available in the public domain. One study in healthy volunteers who received fevipiprant, another DP2 antagonist, showed that peak plasma concentrations were observed 1-3 hours post-dosing with a terminal half-life of approximately 20 hours.[10]

Clinical Development

Timapiprant has been investigated in multiple clinical trials for various inflammatory conditions.

Asthma

Several clinical trials have evaluated the efficacy and safety of **Timapiprant** in patients with asthma.

Table 4: Summary of Key Clinical Trials of **Timapiprant** in Asthma

Phase	NCT Number	Patient Population	Dosing Regimen	Key Findings
Phase II	NCT01057927	Moderate persistent asthma	200 mg twice daily for 28 days	Significant improvement in FEV1 in the per-protocol population (9.8% vs 1.8% with placebo, $p=0.037$). [11]
Phase II	-	Mild to moderate allergic asthma	25 mg once daily, 200 mg once daily, or 100 mg twice daily for 12 weeks	Significant improvement in FEV1 with 25 mg once daily ($p=0.028$). In a post-hoc analysis of atopic eosinophilic subjects, FEV1 increased by 220 ml compared to placebo ($p=0.005$). [11]
Phase III	-	Atopic eosinophilic asthma	50 mg once daily for 12 weeks	Enrollment of 212 patients in Russia was completed in 2016. [4] Results not yet fully published.
Pilot Study	NCT02660489	Atopic asthma with experimental rhinovirus infection	Not specified	Timapiprant did not significantly affect the clinical severity of rhinovirus-

induced
exacerbations.
[\[12\]](#)

Allergic Rhinitis

A clinical study assessed the effect of **Timapiprant** on the symptoms of allergic rhinitis.

Table 5: Clinical Trial of **Timapiprant** in Allergic Rhinitis

Phase	NCT Number	Patient Population	Dosing Regimen	Key Findings
Phase II	NCT01448902	Allergic to grass pollen	200 mg twice daily for 8 days	Significantly reduced both nasal and ocular symptoms compared to placebo after grass pollen challenge. [13]

Eosinophilic Esophagitis

Timapiprant was also investigated for the treatment of eosinophilic esophagitis (EoE), a chronic allergic inflammatory disease of the esophagus. The development for this indication appears to have been discontinued.[\[14\]](#)

Atopic Dermatitis

A Phase II clinical trial (NCT02002208) was initiated to evaluate the efficacy of **Timapiprant** in patients with moderate to severe atopic dermatitis.[\[15\]](#) The current status of this trial is not publicly available.

Discontinuation of Development for Asthma

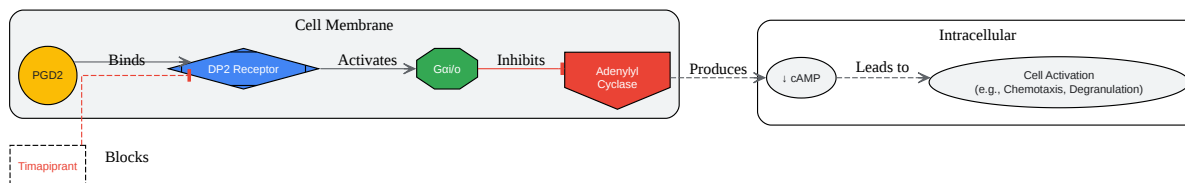
While early phase trials showed promise, later-stage clinical development for asthma appears to have been halted. Another DP2 antagonist, fevipiprant, was discontinued by Novartis after Phase III trials failed to meet their primary endpoints for reducing asthma exacerbations.[16] This outcome has likely influenced the development trajectory of other drugs in this class, including **Timapiprant**.

Mechanism of Action and Signaling Pathway

Timapiprant acts as a competitive antagonist at the DP2 receptor, thereby blocking the binding of its natural ligand, PGD2.[8]

PGD2/DP2 Signaling Pathway

The binding of PGD2 to the DP2 receptor on inflammatory cells initiates a signaling cascade through Gai/o proteins.[17] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effector pathways that promote cell migration, activation, and the release of pro-inflammatory mediators.[7][17]



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PGD2/DP2 Receptor Signaling Pathway and the inhibitory action of **Timapiprant**.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

- **Membrane Preparation:** Membranes from cells expressing the recombinant human DP2 receptor or from human Th2 cells are prepared by homogenization and centrifugation.

- Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl₂ and BSA) is used.
- Incubation: Membranes are incubated with a fixed concentration of [3H]PGD₂ and varying concentrations of **Timapiprant** in a 96-well plate.
- Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter plate.
- Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of **Timapiprant** that inhibits 50% of the specific binding of [3H]PGD₂ (IC₅₀) is determined, and the K_i is calculated using the Cheng-Prusoff equation.

Th2 Lymphocyte Chemotaxis Assay (General Protocol)

- Cell Preparation: Human Th2 lymphocytes are isolated from peripheral blood mononuclear cells.
- Chemotaxis Chamber: A multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size) is used.
- Assay Setup: The lower chamber contains assay medium with or without a chemoattractant (e.g., PGD₂) and varying concentrations of **Timapiprant**. The Th2 cells are placed in the upper chamber.
- Incubation: The chamber is incubated for a defined period (e.g., 2-4 hours) at 37°C to allow for cell migration.
- Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting using a hemocytometer or a fluorescent dye-based assay.
- Data Analysis: The concentration of **Timapiprant** that inhibits 50% of the chemoattractant-induced cell migration (IC₅₀) is calculated.

Conclusion

Timapiprant is a well-characterized, potent, and selective antagonist of the DP₂ receptor that has demonstrated preclinical efficacy in models of allergic inflammation. Clinical studies have

provided evidence of its potential to improve lung function and symptoms in patients with asthma and allergic rhinitis. However, the development of **Timapiprant** for asthma appears to have been halted, possibly reflecting the broader challenges faced by the DP2 antagonist class in late-stage clinical trials. Despite this, the extensive research conducted on **Timapiprant** has significantly contributed to our understanding of the role of the PGD2/DP2 pathway in allergic diseases and provides a valuable case study for future drug development efforts targeting this pathway.

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- To cite this document: BenchChem. [The Discovery and Development of Timapiprant: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682908#discovery-and-development-history-of-timapiprant>]

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